N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide
Overview
Description
N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, an isoquinoline moiety, a piperidine ring, and a methoxybenzamide structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoquinoline derivative, followed by the formation of the piperidine ring. The final steps involve the introduction of the cyclopropyl group and the methoxybenzamide moiety. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, helps in monitoring the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxybenzamide structure can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide
- N-cyclopropyl-2-[1-(quinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide
- N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-ethoxybenzamide
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the isoquinoline and piperidine moieties contribute to its biological activity. The methoxybenzamide structure further adds to its versatility, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]oxy-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-22-7-8-24(26(30)28-20-5-6-20)25(15-22)32-21-10-13-29(14-11-21)17-19-4-2-3-18-16-27-12-9-23(18)19/h2-4,7-9,12,15-16,20-21H,5-6,10-11,13-14,17H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMCGTUYRDQTRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC5=C4C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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